molecular formula C9H13NOS B14841140 2-(Dimethylamino)-5-(methylthio)phenol

2-(Dimethylamino)-5-(methylthio)phenol

Cat. No.: B14841140
M. Wt: 183.27 g/mol
InChI Key: XLQHFKAELFTSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of a dimethylamino group and a methylsulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL typically involves the reaction of 2,5-dihydroxybenzenesulfonic acid with dimethylamine and methylthiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL is unique due to the presence of both dimethylamino and methylsulfanyl groups on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-(dimethylamino)-5-methylsulfanylphenol

InChI

InChI=1S/C9H13NOS/c1-10(2)8-5-4-7(12-3)6-9(8)11/h4-6,11H,1-3H3

InChI Key

XLQHFKAELFTSPP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)SC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.